molecular formula C9H12ClF2NO B13434954 (S)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hcl

(S)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hcl

Cat. No.: B13434954
M. Wt: 223.65 g/mol
InChI Key: SWNYDDQVCAISKQ-JEDNCBNOSA-N
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Description

(S)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride typically involves several steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the phenyl ring: The starting material, 2,6-difluoro-4-methoxyphenol, is prepared through a series of reactions involving fluorination and methoxylation.

    Introduction of the ethanamine side chain: The phenyl ring is then subjected to a reaction with an appropriate amine source, such as ethylamine, under controlled conditions to form the ethanamine side chain.

    Resolution of enantiomers: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques to obtain the desired (S)-enantiomer.

    Formation of hydrochloride salt: The final step involves the conversion of the free base into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(S)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-4-methoxyphenylboronic acid
  • 2,6-Difluoro-4-methoxyphenol
  • 2,5-Difluoro-4-methoxyphenylboronic acid

Uniqueness

(S)-1-(2,6-Difluoro-4-methoxyphenyl)ethanamine hydrochloride is unique due to its specific structural features, such as the presence of the ethanamine side chain and the (S)-enantiomer. These characteristics confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H12ClF2NO

Molecular Weight

223.65 g/mol

IUPAC Name

(1S)-1-(2,6-difluoro-4-methoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H11F2NO.ClH/c1-5(12)9-7(10)3-6(13-2)4-8(9)11;/h3-5H,12H2,1-2H3;1H/t5-;/m0./s1

InChI Key

SWNYDDQVCAISKQ-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1F)OC)F)N.Cl

Canonical SMILES

CC(C1=C(C=C(C=C1F)OC)F)N.Cl

Origin of Product

United States

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